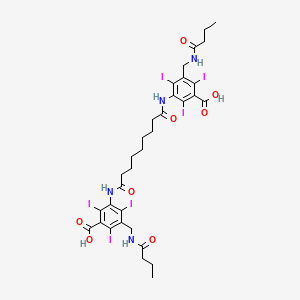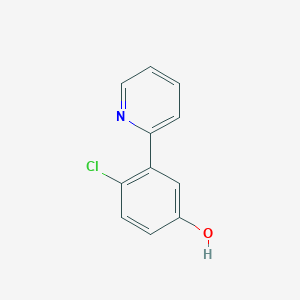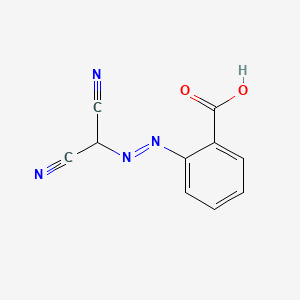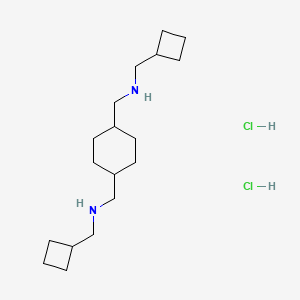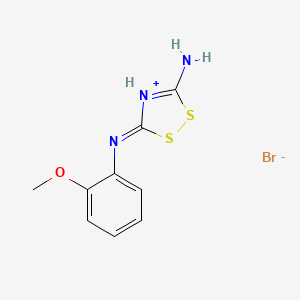
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
準備方法
The synthesis of 5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which are then converted into the desired compound through further chemical reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
化学反応の分析
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
科学的研究の応用
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antifungal agent due to its ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . Additionally, it has industrial applications as a precursor for the production of other valuable chemicals .
作用機序
The mechanism of action of 5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide involves its interaction with specific molecular targets and pathways within cells. For example, its antifungal activity is attributed to its ability to inhibit the enzyme CYP51, which is involved in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . The compound may also interact with other molecular targets, depending on its specific application .
類似化合物との比較
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide can be compared to other similar compounds, such as 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole . While both compounds contain sulfur and nitrogen atoms, they differ in their specific structures and chemical properties. Other similar compounds include various dithiazole derivatives, which also exhibit a wide range of biological activities .
特性
CAS番号 |
57494-93-6 |
|---|---|
分子式 |
C9H10BrN3OS2 |
分子量 |
320.2 g/mol |
IUPAC名 |
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C9H9N3OS2.BrH/c1-13-7-5-3-2-4-6(7)11-9-12-8(10)14-15-9;/h2-5H,1H3,(H2,10,11,12);1H |
InChIキー |
IQYKXYVOGGZZBH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N=C2[NH+]=C(SS2)N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
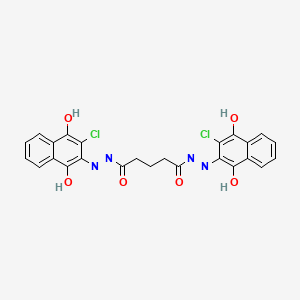
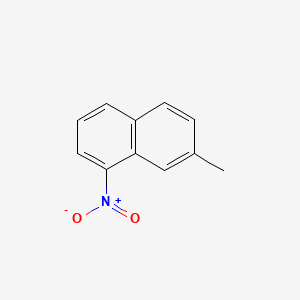
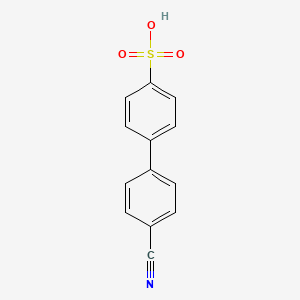
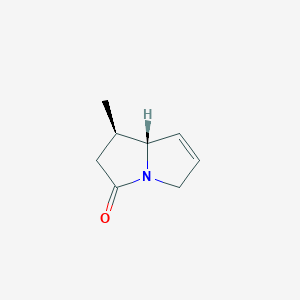
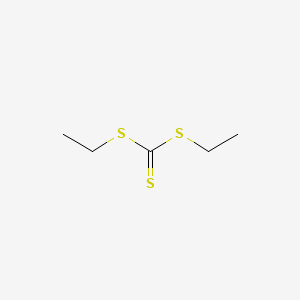
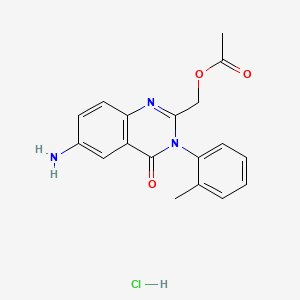
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
